molecular formula C13H11N3O4 B5046779 N-(4-methoxy-2-nitrophenyl)nicotinamide

N-(4-methoxy-2-nitrophenyl)nicotinamide

Cat. No.: B5046779
M. Wt: 273.24 g/mol
InChI Key: ZHNVFWWIXPGJQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxy-2-nitrophenyl)nicotinamide is a synthetic aromatic nitro compound featuring a nicotinamide moiety. This structure is of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel bioactive molecules. Compounds with similar nitroaromatic scaffolds are prevalent in pharmaceuticals, including muscle relaxants like dantrolene and antibiotics like chloramphenicol . The amide functional group in such molecules is a key pharmacophore but can be a site of metabolic degradation; its inclusion is a critical consideration in the design of drug-like compounds and peptidomimetics . The molecular structure, characterized by a nitro group and an amide linkage, suggests potential use as an intermediate in organic synthesis. Related compounds have been synthesized via acetylation reactions, such as the formation of N-(4-Methoxy-2-nitrophenyl)acetamide from 4-methoxy-2-nitroaniline and acetic anhydride . The crystal structures of analogous molecules often reveal deviations from planarity and stabilization via intramolecular hydrogen bonds . This product is intended for research applications only, including use as a building block in synthetic chemistry, for the exploration of structure-activity relationships (SAR), and in the development of enzyme inhibitors or other biologically active molecules. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c1-20-10-4-5-11(12(7-10)16(18)19)15-13(17)9-3-2-6-14-8-9/h2-8H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNVFWWIXPGJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CN=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxy-2-nitrophenyl)nicotinamide typically involves the reaction of 4-methoxy-2-nitroaniline with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(4-methoxy-2-nitrophenyl)nicotinamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: N-(4-amino-2-methoxyphenyl)nicotinamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

Chemistry: N-(4-methoxy-2-nitrophenyl)nicotinamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in preliminary studies as an inhibitor of certain enzymes and as a modulator of biological pathways .

Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to influence signaling pathways and cellular responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Bioactivity

N-(4-Methoxy-2-Nitrophenyl)Hexadecanamide (Palmitoylethanolamide Analogue)
  • Structure : Features a long aliphatic chain (hexadecanamide) instead of nicotinamide.
  • Comparison : The nicotinamide moiety in the target compound may enhance solubility or receptor interaction compared to the hydrophobic hexadecanamide chain.
4-Bromo-N-(4-Methoxy-2-Nitrophenyl)Benzamide (4MNB)
  • Structure : Bromine substitution on the benzamide ring versus nicotinamide.
  • Relevance : Used for structural comparison; bromine’s electron-withdrawing effects may alter electronic properties and binding affinity compared to the electron-rich nicotinamide group .
N-(4-Methoxy-2-Nitrophenyl)Acetamide
  • Structure : Acetamide group instead of nicotinamide.
  • Synthesis : Recrystallized from aqueous solutions, forming stable crystals with intermolecular hydrogen bonds critical for solid-state stability .

Positional Isomerism and Functional Group Variations

N-(4-Methoxy-2-Methyl-5-Nitrophenyl)Acetamide
  • Structure : Methyl at 2-position and nitro at 5-position (vs. nitro at 2-position in the target compound).
2-(4-Formyl-2-Methoxyphenoxy)-N-(4-Nitrophenyl)Acetamide
  • Structure: Incorporates a formyl-phenoxy group, introducing additional hydrogen-bonding sites.
  • Application : Highlights the role of substituents in expanding medicinal chemistry applications, such as targeting enzymes or receptors with specific active-site geometries .

Pharmacological Agents with Nicotinamide Cores

4-Methoxy-N-[2-(Trifluoromethyl)Biphenyl-4-Ylcarbamoyl]Nicotinamide
  • Comparison : The trifluoromethyl-biphenyl group in this compound enhances lipophilicity and target affinity, whereas the nitro group in the target compound may confer distinct electronic or redox properties.

Crystallography and Stability

  • N-(4-Methoxy-2-Nitrophenyl)Acetamide: Crystallizes in a monoclinic system with hydrogen bonds between amide NH and nitro oxygen, stabilizing the lattice .
  • Implication : The nicotinamide variant may exhibit similar stability, but the pyridine ring could introduce additional intermolecular interactions.

Data Tables

Table 1: Structural and Bioactive Comparisons

Compound Substituents Bioactivity Key Reference
N-(4-Methoxy-2-Nitrophenyl)Nicotinamide Nicotinamide, 4-OMe, 2-NO₂ Not reported (structural analog data) -
N-(4-Methoxy-2-Nitrophenyl)Hexadecanamide Hexadecanamide, 4-OMe, 2-NO₂ Analgesic (nociception reduction)
4MNB Benzamide, 4-Br, 4-OMe, 2-NO₂ Structural comparison standard
4-Methoxy-N-[2-(Trifluoromethyl)Biphenyl]Nicotinamide Trifluoromethyl-biphenyl, 4-OMe S1P1 agonist (immunomodulation)

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing N-(4-methoxy-2-nitrophenyl)nicotinamide, and how can reaction conditions be optimized?

  • Answer : The compound is typically synthesized via multi-step reactions, starting with nitration and methoxylation of the phenyl ring, followed by coupling with nicotinamide. Key steps include:

  • Nitration : Use concentrated HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to prevent over-nitration .
  • Methoxylation : Employ NaOMe or dimethyl sulfate in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Amide Coupling : Use carbodiimide-based reagents (e.g., EDC·HCl) with catalytic DMAP in dichloromethane .
  • Optimization : Monitor reaction progress via TLC/HPLC. Improve yields by adjusting stoichiometry (1.2–1.5 eq. of nicotinamide) and using inert atmospheres to prevent oxidation .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm, nitro at δ 8.1–8.3 ppm) .
  • HPLC-MS : Confirm purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 316.1) .
  • IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and nitro group (~1520 cm⁻¹) .
  • X-ray Crystallography (if crystalline): Resolve bond lengths/angles and confirm regiochemistry .

Q. What preliminary biological screening approaches are recommended for this compound?

  • Answer :

  • Enzyme Inhibition Assays : Test against kinases or NAD⁺-dependent enzymes (e.g., PARPs) at 1–100 μM concentrations .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Solubility Studies : Measure in PBS/DMSO to guide in vivo dosing .

Advanced Research Questions

Q. How can substituent effects on the phenyl ring be systematically studied to enhance biological activity?

  • Answer :

  • Structural Modifications : Replace methoxy/nitro groups with halogens (F, Cl) or methyl via Suzuki coupling .
  • SAR Analysis : Compare derivatives using the following table:
Substituent PositionGroupBioactivity (IC₅₀, μM)LogP
4-Methoxy, 2-Nitro-OCH₃, -NO₂12.3 (PARP1)2.15
4-Fluoro, 2-Nitro-F, -NO₂8.7 (PARP1)2.45
4-Methyl, 2-Nitro-CH₃, -NO₂18.9 (PARP1)2.80
  • Key Insight : Fluorine enhances metabolic stability and membrane permeability, reducing IC₅₀ by ~30% .

Q. How can contradictory data in enzyme inhibition studies be resolved?

  • Answer :

  • Control Variables : Standardize assay conditions (pH 7.4, 37°C) and enzyme sources (recombinant vs. native) .
  • Competitive Binding Assays : Use fluorescent probes (e.g., TAMRA-labeled ATP) to quantify direct vs. allosteric inhibition .
  • Molecular Dynamics Simulations : Model ligand-enzyme interactions (e.g., RMSD <2 Å) to identify binding inconsistencies .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

  • Answer :

  • Prodrug Design : Convert the amide to a methyl ester for enhanced absorption; hydrolyze in vivo by esterases .
  • Nanoparticle Encapsulation : Use PEG-PLGA nanoparticles (size <200 nm) to increase plasma half-life .
  • PK/PD Modeling : Monitor AUC and Cₘₐₓ in rodent models to adjust dosing regimens .

Data Contradiction Analysis

Q. Why do NMR spectra occasionally show unexpected peaks in synthesized batches?

  • Answer :

  • Common Artifacts :
  • Nitration Byproducts : Ortho/para isomers due to incomplete regiocontrol; use column chromatography (SiO₂, hexane/EtOAc) for purification .
  • Oxidation Products : Nitro → nitroso derivatives under acidic conditions; add antioxidants (e.g., BHT) during synthesis .
  • Validation : Spiking experiments with authentic standards to confirm impurity identities .

Methodological Resources

  • Crystallography : Use SHELXL for refinement (R-factor <5%) .
  • Docking Studies : AutoDock Vina with PARP1 (PDB: 3L3M) to predict binding modes .
  • Synthetic Protocols : Refer to PubChem (CID 50056284) for validated procedures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.